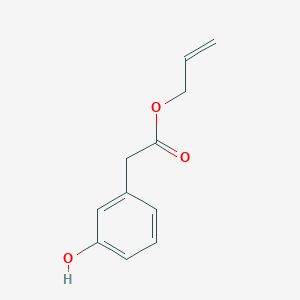

Allyl 3-hydroxyphenylacetate

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H12O3 |

|---|---|

Molecular Weight |

192.21 g/mol |

IUPAC Name |

prop-2-enyl 2-(3-hydroxyphenyl)acetate |

InChI |

InChI=1S/C11H12O3/c1-2-6-14-11(13)8-9-4-3-5-10(12)7-9/h2-5,7,12H,1,6,8H2 |

InChI Key |

HEEWJCQVNMLQKZ-UHFFFAOYSA-N |

Canonical SMILES |

C=CCOC(=O)CC1=CC(=CC=C1)O |

Origin of Product |

United States |

Contextualization of Allyl 3 Hydroxyphenylacetate Within Phenolic Ester Chemistry

Allyl 3-hydroxyphenylacetate (B1240281) is classified as a phenolic ester. This class of compounds is characterized by an ester functional group attached to a phenolic ring system. Phenolic compounds are a large and diverse group of secondary metabolites found in plants, defined by the presence of one or more hydroxyl groups attached to an aromatic ring. e-bookshelf.deresearchgate.net The esterification of the carboxylic acid group of a phenolic acid, in this case, 3-hydroxyphenylacetic acid, with an alcohol (allyl alcohol) results in the formation of a phenolic ester. mdpi.com

The synthesis of such esters can be achieved through various chemical methods. nih.govoup.com More recently, biocatalytic approaches using enzymes like lipases have gained prominence due to their high selectivity and mild reaction conditions, which can prevent the degradation of sensitive phenolic structures. mdpi.comrsc.orgnih.gov Lipases, which are versatile in catalyzing a variety of reactions in both aqueous and organic media, can be employed for the esterification of phenolic acids. mdpi.comresearchgate.netscribd.com This enzymatic synthesis is often considered a "green chemistry" approach, minimizing the use of harsh reagents and the formation of byproducts. scribd.commdpi.com

The chemical properties of Allyl 3-hydroxyphenylacetate are dictated by its constituent parts. The phenolic hydroxyl group imparts weak acidity and makes the compound susceptible to oxidation. e-bookshelf.decymitquimica.com The ester linkage can be hydrolyzed back to its constituent acid and alcohol under acidic or basic conditions, or enzymatically. researchgate.net The allyl group, with its carbon-carbon double bond, introduces a site of reactivity, allowing for reactions such as allylation, oxidation, and polymerization. wikipedia.orgnih.gov

Significance of Hydroxyphenylacetate Derivatives and Allyl Functionalized Compounds in Academic Studies

Hydroxyphenylacetate Derivatives: Derivatives of hydroxyphenylacetic acid are subjects of significant academic interest due to their presence in biological systems and their potential applications. 3-Hydroxyphenylacetic acid (3-HPAA), the acidic precursor to the title compound, is a metabolite found in humans, often resulting from the microbial degradation of dietary flavonoids and phenolic compounds in the colon. rupahealth.comnih.gov Its levels in urine can be an indicator of gut microbiome activity, particularly the presence of Clostridium species. rupahealth.com

Research has explored the biological activities of hydroxyphenylacetic acid derivatives. For instance, 3-HPAA has been shown to have vasorelaxant effects. rupahealth.com Furthermore, enzymes like 4-hydroxyphenylacetate (B1229458) 3-hydroxylase (4HPA3H) are crucial in the metabolism of these compounds, playing a role in the catabolism of aromatic compounds and the biosynthesis of valuable polyhydroxyphenols. mdpi.comnih.govmdpi.comnih.gov The study of these derivatives extends to their natural occurrence, with various 4-hydroxyphenylacetic acid derivatives of inositol (B14025) being identified in plants like dandelion. researchgate.net

Allyl-Functionalized Compounds: The incorporation of an allyl group (–CH₂–CH=CH₂) into a molecule confers specific reactivity and properties that are widely exploited in academic and industrial research. wikipedia.org The term "allylic" refers to the position adjacent to the double bond, and the C-H bonds at this site are weaker and more reactive than typical C-H bonds. wikipedia.org This enhanced reactivity is utilized in various chemical transformations. wikipedia.orgbeilstein-journals.org

Allyl-functionalized compounds are important building blocks in organic synthesis. researchgate.net They are used in the preparation of polymers, where the allyl group can participate in polymerization reactions to create materials with specific properties. nih.govmdpi.com In medicinal chemistry and chemical biology, the allyl group can be used to modify molecules to enhance their biological activity or to attach probes for imaging and tracking purposes. nih.govbeilstein-journals.org The synthesis of allyl esters, in particular, has been a focus of research, with methods developed for their efficient and selective preparation. nih.govresearchgate.netrsc.org

Overview of Key Research Trajectories and Scholarly Contributions for the Chemical Compound

Esterification Reactions for the Synthesis of (3-Hydroxyphenyl)acetic Acid Esters

The initial step in the synthesis of the target compound often involves the esterification of (3-hydroxyphenyl)acetic acid. This reaction can be achieved through several protocols, with catalytic methods being of significant interest due to their efficiency.

Catalytic Esterification Protocols (e.g., Acid-Catalyzed Approaches)

Acid-catalyzed esterification, a cornerstone of organic synthesis, is a common method for producing esters of (3-hydroxyphenyl)acetic acid. google.comwipo.int This process typically involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. google.com The reaction proceeds by protonation of the carboxylic acid, which enhances its electrophilicity, followed by a nucleophilic attack from the alcohol.

For instance, the synthesis of methyl 3-hydroxyphenylacetate can be achieved by reacting 3-hydroxyphenylacetic acid with methanol (B129727) under acidic conditions. google.com Similarly, ethyl 2-(3-hydroxyphenyl)acetate is synthesized through the esterification of 3-hydroxyphenylacetic acid with ethanol (B145695), often with sulfuric acid as the catalyst. A reported procedure for this transformation involves refluxing the reactants for several hours, followed by neutralization and extraction to isolate the product in high yield.

Alternative catalysts, such as p-toluenesulfonic acid and silica (B1680970) gel sulfonic acid, have also been employed in the synthesis of related hydroxyphenylacetate esters. google.com These solid acid catalysts can offer advantages in terms of easier separation and reduced corrosive waste.

Optimization of Reaction Conditions for Yield and Selectivity

The efficiency of esterification reactions is highly dependent on the reaction conditions. Key parameters that are often optimized include the choice of catalyst, reaction temperature, and the molar ratio of reactants. For acid-catalyzed esterifications, using an excess of the alcohol can shift the equilibrium towards the product side, thereby increasing the yield. google.com

The choice of solvent can also play a crucial role. While the alcohol reactant can sometimes serve as the solvent, in other cases, an inert organic solvent is used. For example, biocatalytic esterification of phenolic acids has been studied in various organic solvents, with the yield being influenced by the solubility of the substrates and the stability of the enzyme catalyst. mdpi.com

In the context of industrial applications, solvent-free conditions are highly desirable to enhance the greenness of the process. For example, the condensation of 4-hydroxyphenylacetic acid with 3,5-dimethylaniline (B87155) to form an anilide has been successfully carried out by heating the neat mixture, achieving high yields without the need for a solvent. acs.org

The table below summarizes findings from various studies on the synthesis of (3-hydroxyphenyl)acetic acid esters, highlighting the reaction conditions and outcomes.

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Conditions | Product | Yield | Reference |

| 3-Hydroxyphenylacetic acid | Ethanol | Sulfuric Acid | Ethanol | Reflux, 6 hours | Ethyl 2-(3-hydroxyphenyl)acetate | 95% | |

| o-Hydroxy phenylacetic acid | Methanol | Sulfuric Acid/HCl | Methanol | - | o-Hydroxy phenylacetic acid methyl ester | - | google.com |

| Phenylacetic acid | Ethanol | Candida antarctica lipase (B570770) B (CALB) | Isooctane | 37°C, 24h | Ethyl phenylacetate (B1230308) | 90% | mdpi.com |

| 4-Hydroxyphenylacetic acid | Ethanol | Candida antarctica lipase B (CALB) | Isooctane | 37°C, 24h | Ethyl 4-hydroxyphenylacetate (B1229458) | ~60% | mdpi.com |

| 4-Hydroxyphenylacetic acid | 3,5-Dimethylaniline | None | None | 150-180°C, 3-5h | N-(3,5-dimethylphenyl)-2-(4-hydroxyphenyl)acetamide | 90-93% | acs.org |

This interactive table provides a summary of reaction conditions for the synthesis of (3-hydroxyphenyl)acetic acid esters. Users can sort and filter the data to compare different synthetic approaches.

Allylation Strategies for the Introduction of the Allylic Moiety

Once the ester of (3-hydroxyphenyl)acetic acid is formed, the next critical step is the introduction of the allyl group. This is typically achieved through allylation of the phenolic hydroxyl group.

Nucleophilic Substitution with Allyl Halides

A traditional and straightforward method for O-allylation of phenols is through nucleophilic substitution using allyl halides, such as allyl chloride or allyl bromide. universiteitleiden.nlgoogle.com This reaction is generally carried out in the presence of a base, which deprotonates the phenol (B47542) to form a more nucleophilic phenoxide ion. universiteitleiden.nlemu.edu.tr The phenoxide then attacks the allyl halide in an SN2 reaction, displacing the halide and forming the allyl ether. emu.edu.trquora.com

The reactivity of the phenol can be enhanced by the presence of electron-withdrawing groups on the aromatic ring. chemistrysteps.com Common bases used for this transformation include potassium carbonate. google.com The reaction is often performed in a suitable organic solvent. google.com

Transition Metal-Catalyzed Allylation Reactions

More advanced and often more efficient methods for allylation involve the use of transition metal catalysts. These methods can offer higher selectivity and proceed under milder conditions compared to traditional nucleophilic substitution.

Palladium-catalyzed reactions have emerged as powerful tools for the formation of C-O bonds in allylation reactions. nih.gov One notable strategy is the palladium-catalyzed decarboxylative allylation of phenols. nih.govrsc.org In this approach, an allylic substrate, such as vinyl ethylene (B1197577) carbonate, undergoes decarboxylation in the presence of a palladium catalyst to form a π-allyl palladium intermediate. nih.gov This reactive intermediate is then intercepted by a phenol to furnish the corresponding allyl aryl ether. nih.gov This method has been shown to be efficient for a broad range of phenols, providing good to excellent yields with high regioselectivity. nih.gov

Another sophisticated palladium-catalyzed method is the annulative dearomatization of phenols. acs.orgnih.govresearchgate.net This process involves a twofold decarboxylative allylation, leading to the formation of spirocyclohexadienones in good yields and high enantioselectivity. acs.orgnih.gov While this specific outcome is not the direct synthesis of a simple allyl ether, it showcases the versatility of palladium catalysis in activating phenols and allylic substrates for complex transformations. These dearomatization reactions highlight the potential to selectively functionalize the aromatic ring, which can be a competing pathway to O-allylation. jst.go.jpacs.org

The table below provides an overview of different allylation strategies.

| Phenolic Substrate | Allylating Agent | Catalyst/Base | Solvent | Product Type | Yield | Reference |

| Phenol | Allyl Chloride | Potassium Iodide / Potassium Carbonate | Cyclohexanone | Allyl Phenyl Ether | 77:14 (Ether:Phenol ratio) | google.com |

| Various Phenols | Vinyl Ethylene Carbonate | PdCl₂(dppf) | - | Allyl Aryl Ethers | Good to Excellent | nih.gov |

| Various Phenols | γ-Methylidene-δ-valerolactone | Palladium Catalyst | - | Allyl Phenyl Ethers | Up to 92% | rsc.org |

| Phenol-based Biaryls | Allenes | Palladium Catalyst | - | Spiro[cyclohexane-1,1′-indene]-2,5-dien-4-ones | - | researchgate.net |

| Phenols | Butene Dicarbonate | Palladium Catalyst | - | Spirocyclohexadienones | 29-95% | acs.orgnih.gov |

This interactive table summarizes various allylation methods. Users can sort and filter the data based on the type of substrate, catalyst, and the resulting product.

Other Transition Metal-Mediated Allyl Transfer Reactions

While palladium catalysis is prominent, other transition metals are also effective in mediating allyl transfer reactions, providing alternative reactivity and selectivity. rsc.org These reactions often involve the formation of a metal-allyl intermediate, which then reacts with a nucleophile. lkouniv.ac.inpsgcas.ac.in The nature of the metal, ligands, and reaction conditions can influence the outcome of the transformation. lkouniv.ac.in For instance, cobalt-based systems have been utilized for the direct carboxylation of allylic C(sp³)-H bonds. In one reported method, a cobalt catalyst, in conjunction with an aluminum co-catalyst, facilitates the reaction of terminal alkenes with carbon dioxide to produce trans-styrylacetic acids. mdpi.com The proposed mechanism involves the formation of a η³-allyl-Co species, which then reacts with CO₂. mdpi.com

Furthermore, the scope of allylating agents extends beyond simple allyl halides or acetates. The use of various main-group and transition-metal allyl reagents, including those of boron, silicon, tin, titanium, and zirconium, has expanded the toolbox for these transformations, offering new selectivities and reactivities. researchgate.net Radical-based mechanisms in transition metal-catalyzed allylic functionalization are also an emerging area, providing alternative pathways to carbon-carbon and carbon-heteroatom bond formation that complement traditional ionic mechanisms. rsc.org

Allyl Transfer in Multi-Component and Convergent Synthetic Pathways

An example of a convergent strategy is the synthesis of dihydrobenzofuran neolignans, where a key step involves the coupling of two separately prepared fragments via an allylboration reaction. researchgate.net This highlights how allyl transfer can be a crucial bond-forming step in joining complex intermediates.

Stereoselective Synthesis of Allyl-Substituted Arylacetates

Controlling the three-dimensional arrangement of atoms is critical in the synthesis of biologically active molecules. Stereoselective methods for the synthesis of allyl-substituted arylacetates aim to produce a single desired stereoisomer with high fidelity.

A significant challenge in synthetic chemistry is the direct enantioselective alkylation of carboxylic acids at the α-position. Traditional methods often require the use of chiral auxiliaries, which involves a multi-step sequence of attachment, stereoselective alkylation, and removal. nih.gov A more direct and efficient approach utilizes chiral lithium amides as noncovalent, stereodirecting reagents. nih.govnih.gov

In this methodology, the arylacetic acid is treated with a chiral lithium amide base to form a chiral enediolate intermediate. nih.gov This intermediate then reacts with an electrophile, such as an allyl halide, with high facial selectivity, leading to the desired α-allylated arylacetic acid in high enantiomeric excess (ee). nih.gov The process is operationally simple and avoids the need for attaching and removing a covalent chiral auxiliary. nih.gov High enantioselectivities have been reported for the alkylation of various arylacetic acids with activated electrophiles like methallyl bromide. nih.gov

Table 1: Enantioselective Alkylation of Phenylacetic Acid using a Chiral Lithium Amide

| Electrophile | Yield (%) | Enantiomeric Excess (ee, %) |

| Benzyl (B1604629) bromide | 89 | 92 |

| Methallyl bromide | 85 | 91 |

| 4-(tert-butyldimethylsiloxy)-1-iodobutane | 87 | 93 |

| 3-bromomethyl-2-fluoropyridine | 93 | 91 |

Data sourced from research on direct enantioselective alkylation of arylacetic acids. nih.gov

This method has also been successfully applied to the enantioselective alkylation of cyclic ketones, demonstrating its broader utility. rsc.org

When a molecule contains multiple stereocenters, diastereoselective reactions are employed to control their relative configuration. Diastereoselective approaches to allyl derivatives often rely on substrate control, reagent control, or catalyst control to favor the formation of one diastereomer over others.

One strategy involves a sequence of cross-metathesis, isomerization, and allylboration starting from 2-allyl-substituted phenols and aldehydes. researchgate.net This sequence generates anti-homoallylic alcohols with high diastereoselectivity. Subsequent intramolecular cyclization can then furnish trans-substituted dihydrobenzofuran rings, a common motif in bioactive neolignans. researchgate.net The diastereoselectivity arises from the chair-like transition state of the allylboration reaction. researchgate.net

In the context of palladium-catalyzed asymmetric allylic alkylation (AAA), diastereoselectivity can be achieved by the reaction of a chiral nucleophile with an achiral π-allyl palladium complex, or by the reaction of an achiral nucleophile with a chiral π-allyl palladium complex. For example, diastereoselective AAA reactions have been used in the total synthesis of natural products like (+)-γ-lycorane. uwindsor.ca

Biocatalytic Synthesis of Related Hydroxyphenylacetic Acid Derivatives

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. researchgate.netsemanticscholar.org Enzymes operate under mild conditions and can exhibit exceptional levels of chemo-, regio-, and stereoselectivity, often eliminating the need for protecting groups. acs.org

Various microorganisms and isolated enzymes have been used to produce hydroxyphenylacetic acid derivatives. For instance, yeast strains of the genus Yarrowia can biotransform L-tyrosine almost exclusively into 4-hydroxyphenylacetic acid. researchgate.net Engineered Escherichia coli has also been developed for the efficient one-pot biosynthesis of 4-hydroxyphenylacetic acid from lignin-related compounds like p-coumaric acid, achieving high yields and productivity. acs.org Fungi, such as Aspergillus niger, are also capable of converting substrates like 2-phenylethanol (B73330) into 4-hydroxyphenylacetic acid. researchgate.netsemanticscholar.org

Table 2: Biocatalytic Production of 4-Hydroxyphenylacetic Acid

| Biocatalyst | Substrate | Product | Yield/Titer |

| Engineered E. coli | p-Coumaric Acid | 4-Hydroxyphenylacetic Acid | 13.7 mM (91.3% yield) |

| Yarrowia lipolytica | L-Tyrosine | 4-Hydroxyphenylacetic Acid | - |

| Aspergillus niger | 2-Phenylethanol | 4-Hydroxyphenylacetic Acid | 76 mg/L |

Data compiled from studies on the biosynthesis of hydroxyphenylacetic acids. semanticscholar.orgresearchgate.netacs.org

Prenylation, the attachment of a dimethylallyl (prenyl) group, is a key modification in many natural products. Enzymatic prenylation is carried out by a class of enzymes called prenyltransferases. nih.gov Aromatic prenyltransferases can catalyze the transfer of a prenyl group from a donor molecule like dimethylallyl pyrophosphate (DMAPP) to an aromatic acceptor, such as a hydroxyphenylacetic acid derivative. nih.gov

For example, the UbiX-UbiD enzymatic system, found in many microbes, is involved in the reversible decarboxylation of unsaturated carboxylic acids and utilizes a prenylated flavin mononucleotide (prFMN) cofactor. researchgate.net The flavin prenyltransferase UbiX synthesizes this cofactor by transferring a prenyl group to FMN. researchgate.net While not a direct prenylation of a phenylacetic acid, this system demonstrates the capability of enzymes to perform prenyl transfer reactions, a key step that could be harnessed for the synthesis of prenylated phenylacetic acid derivatives. Chemoenzymatic strategies using aromatic prenyltransferases, such as FgaPT2 and DMATS from Aspergillus fumigatus, have been successfully employed to produce various prenylated indole (B1671886) derivatives, showcasing the potential of these biocatalysts for application to other aromatic substrates. nih.gov

Enzyme-Assisted Derivatization of Phenolic Substrates

The synthesis of this compound and its structural analogues via enzyme-assisted derivatization represents a significant advancement in green chemistry, offering high selectivity and mild reaction conditions compared to conventional chemical methods. nih.govmedcraveonline.com This biocatalytic approach primarily utilizes lipases to catalyze the formation of ester bonds, modifying phenolic substrates to create novel compounds with tailored properties. mdpi.com The enzymatic modification of phenolic compounds is a versatile strategy to alter their physicochemical characteristics, such as solubility. mdpi.comsrce.hr

The two principal enzymatic routes for synthesizing these esters are direct esterification and transesterification. medcraveonline.commdpi.com

Direct Esterification involves the reaction of a phenolic acid, such as 3-hydroxyphenylacetic acid, with an alcohol, in this case, allyl alcohol. nih.gov

Transesterification (or alcoholysis) involves reacting a simple alkyl ester of the phenolic acid (e.g., methyl or ethyl 3-hydroxyphenylacetate) with allyl alcohol. This method can offer advantages, as research has shown that lipase-catalyzed transesterification can lead to higher conversion rates and enzyme activities compared to direct esterification in certain systems. acs.org

A variety of biocatalysts have been explored for these transformations. Immobilized lipase B from Candida antarctica (CALB), often commercialized as Novozym 435, is one of the most frequently employed and effective enzymes for the synthesis of (hydroxy)phenylacetates and other phenolic esters. acs.orgresearchgate.netmdpi.com Other enzymes, such as those from Thermomyces lanuginosus (Lipozyme TLIM) and whole-cell biocatalysts like Yarrowia lipolytica, have also been successfully utilized. mdpi.comacs.orgresearchgate.net

Detailed research findings have illuminated the critical parameters influencing reaction efficiency. The choice of solvent, or the use of solvent-free systems, significantly impacts the reaction outcome. acs.orgconicet.gov.ar Furthermore, a key strategy to maximize product yield is the in situ removal of byproducts. In direct esterification, the removal of water, and in transesterification, the removal of the short-chain alcohol, shifts the reaction equilibrium toward the formation of the desired ester. The addition of molecular sieves has proven highly effective for this purpose, achieving substrate conversions of over 95%. acs.org

The reactivity and conversion rates are highly dependent on the specific structure of the phenolic substrate. Studies comparing various phenolic acids have shown that substrate suitability varies between different biocatalytic systems. For instance, while Yarrowia lipolytica biomass effectively catalyzed the esterification of 3-phenylpropanoic acid with a 95% conversion, its activity towards 4-hydroxyphenylacetic acid was notably weaker under the same conditions. mdpi.comresearchgate.net This highlights the substrate specificity inherent to enzymatic catalysis.

The following data tables summarize key research findings in the enzymatic esterification of relevant phenolic substrates.

Table 1: Comparison of Biocatalyst Performance in the Esterification of Phenolic Acids This table presents the percentage conversion of various phenolic acids to their corresponding ethyl esters using either whole-cell Yarrowia lipolytica biomass or isolated Candida antarctica lipase B (CALB).

| Substrate (Acid) | Biocatalyst | Conversion (4h) | Conversion (24h) |

| Phenylacetic acid | Y. lipolytica | < 5% | 15% |

| Phenylacetic acid | CALB | 91% | 98% |

| 4-Hydroxyphenylacetic acid | Y. lipolytica | 5% | 11% |

| 4-Hydroxyphenylacetic acid | CALB | 93% | 99% |

| 3-Phenylpropanoic acid | Y. lipolytica | 93% | 95% |

| 3-Phenylpropanoic acid | CALB | 95% | 99% |

| Data sourced from Zieniuk et al. mdpi.comresearchgate.net |

Table 2: Optimization of Lipase-Catalyzed Synthesis of Ethyl 2-Hydroxyphenylacetate This table illustrates the influence of the enzyme source and solvent on the time required to achieve 100% conversion in the esterification of (2-hydroxyphenyl)acetic acid with ethanol.

| Lipase | Solvent | Time for 100% Conversion (h) |

| Candida antarctica lipase B (CAL B) | Ethanol | 24 |

| Candida antarctica lipase B (CAL B) | Hexane | 4 |

| Candida antarctica lipase B (CAL B) | Toluene | 6 |

| Rhizomucor miehei lipase (LIP) | Ethanol | > 96 |

| Rhizomucor miehei lipase (LIP) | Hexane | > 96 (45% conversion) |

| Candida rugosa lipase (CRL) | Ethanol | No reaction |

| Data sourced from Valerio et al. conicet.gov.ar |

These enzymatic methodologies are broadly applicable for creating a diverse library of structural analogues. By substituting 3-hydroxyphenylacetic acid with isomers like 2-hydroxyphenylacetic acid or 4-hydroxyphenylacetic acid, or by using different alcohols, a wide range of novel esters can be synthesized. nih.govacs.orgconicet.gov.ar The precursor phenolic acids themselves can also be produced through biocatalysis, for example, using microorganisms like Serratia marcescens to transform tyrosol isomers into their corresponding hydroxyphenylacetic acids. acs.org This integrated biocatalytic approach provides a powerful and sustainable platform for the advanced synthesis of this compound and its analogues.

Reactivity of the Allylic Moieties

The allyl group is characterized by a vinyl group attached to a methylene (B1212753) group. This structure provides multiple sites for chemical reactions, including the allylic C-H bonds and the alkene double bond.

Oxidative Transformations at Allylic C-H Bonds (e.g., Allylic Oxidations, Ene Reactions)

The hydrogen atoms on the carbon adjacent to the double bond (allylic hydrogens) are particularly susceptible to abstraction due to the resonance stabilization of the resulting allylic radical. pressbooks.pub

Allylic Oxidation: The allylic C-H bonds can undergo oxidation to introduce new functional groups, typically forming allylic alcohols or esters. Palladium-catalyzed systems are frequently employed for these transformations. For instance, palladium(II) benzoate (B1203000), in combination with an oxidant like tert-butyl benzoyl peroxide, can catalyze the oxidation of terminal alkenes to linear allylic esters. nih.gov This method is notable for its tolerance of various functional groups, making it suitable for complex molecules. nih.gov The development of neutral reaction conditions has expanded the scope of these reactions to include acid-sensitive substrates. nih.govnih.gov

Ene Reactions: The ene reaction is a pericyclic process involving an alkene with an allylic hydrogen (the ene) and a compound with a multiple bond (the enophile). wikipedia.orgresearchgate.net This reaction forms a new sigma bond, with a concurrent shift of the double bond and a 1,5-hydrogen transfer. wikipedia.org While thermal ene reactions often require high temperatures, the use of Lewis acid catalysts, such as alkylaluminum halides, can facilitate the reaction under much milder conditions. wikipedia.org Aromatic ene reactions, where the alkene is part of an aromatic ring, are rare but have been observed, particularly with highly reactive enophiles like arynes. nih.gov

Cycloaddition and Rearrangement Reactions Involving the Alkene Group

The double bond of the allyl group can participate in various cycloaddition and rearrangement reactions, leading to the formation of cyclic structures or constitutional isomers.

Cycloaddition Reactions: The alkene can act as a 2π component in cycloaddition reactions. For example, in [4+3] cycloadditions, an allyl cation can react with a 1,3-diene to form a seven-membered ring. organicreactions.org This method provides a powerful tool for constructing complex cyclic systems. organicreactions.org Intramolecular Diels-Alder reactions are also possible, as seen when an azoalkene derived from an allylic β-keto ester undergoes cyclization upon heating. rsc.org Additionally, [2+2] cycloadditions can be achieved through photosensitized reactions of alkenylboronates with allylic alcohols, a process facilitated by temporary coordination to a boron center. nih.gov

Rearrangement Reactions:

Claisen Rearrangement: While the classic Claisen rearrangement involves allyl vinyl ethers or allyl aryl ethers, analogous rearrangements can occur with allyl esters under specific conditions. wikipedia.orglibretexts.orglibretexts.orgrsc.org The Ireland-Claisen rearrangement is a notable variant where an allyl ester is first converted to its silyl (B83357) ketene (B1206846) acetal, which then rearranges at lower temperatures to yield a γ,δ-unsaturated carboxylic acid after hydrolysis. organic-chemistry.org

Carroll Rearrangement: This reaction is a decarboxylative allylation specific to β-keto allyl esters. wikipedia.org It proceeds through a nih.govnih.gov-sigmatropic rearrangement of the corresponding enol, followed by decarboxylation to yield a γ,δ-allylketone. wikipedia.org The reaction can be catalyzed by palladium(0), allowing for milder reaction conditions. wikipedia.org

Reformatsky-Claisen Rearrangement: This rearrangement involves the reaction of α-halogenated allyl esters with zinc dust to form zinc enolates, which then undergo a sigmatropic rearrangement. nih.gov This method is particularly useful for installing quaternary carbon centers. nih.gov

Metal-Catalyzed Functionalizations of the Allylic System (e.g., Rhodium-Catalyzed Reactions)

Transition metal catalysts, particularly those based on rhodium and palladium, are pivotal in activating the allyl group for a variety of transformations.

Rhodium-Catalyzed Reactions: Rhodium catalysts are highly effective for asymmetric allylic substitution reactions. researchgate.net They can be used for allylic alkylations, aminations, and etherifications. researchgate.net A key feature of rhodium catalysis is the ability to control regioselectivity and enantioselectivity. For example, rhodium-catalyzed allylic alkylation of prochiral aldehydes with allyl benzoate can generate acyclic products with quaternary stereogenic centers in high enantioselectivity. rsc.org The mechanism often involves the formation of a π-allylrhodium intermediate. sorbonne-universite.fr Unlike palladium catalysts, rhodium allyl complexes tend to isomerize more slowly, which can lead to a high degree of stereochemical retention. researchgate.net Rhodium catalysts have also been developed for the coupling of terminal allenes with carboxylic acids to produce branched allylic esters with high enantioselectivity. sci-hub.se

Palladium-Catalyzed Reactions: Palladium-catalyzed reactions, such as the Tsuji-Trost reaction, are classic methods for allylic functionalization. wikipedia.org These reactions typically proceed via a π-allyl palladium intermediate, which can be attacked by a wide range of nucleophiles. researchgate.net Palladium catalysis is also central to many allylic C-H oxidation reactions. nih.govnih.gov

Reactions of the Phenolic Hydroxyl Group

The phenolic hydroxyl group and the aromatic ring are key sites of reactivity in this compound. The -OH group is an activating, ortho-, para-director, while the -CH₂COOAllyl group is a deactivating, meta-director. The combined influence of these groups will determine the outcome of electrophilic substitutions.

Electrophilic Aromatic Substitutions

The hydroxyl group is a powerful activating group for electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions relative to it. quora.compressbooks.pubbyjus.com This is due to the ability of the oxygen's lone pairs to donate electron density into the ring, stabilizing the arenium ion intermediate. quora.compressbooks.pub The acetyl group at the meta position is a deactivating group and a meta-director. wikipedia.org Therefore, the positions most activated for substitution on this compound are C2, C4, and C6.

Common electrophilic aromatic substitution reactions for phenols include:

Halogenation: Phenols react readily with bromine, even in the absence of a Lewis acid, to produce polyhalogenated products. byjus.com For instance, treatment of phenol with bromine water yields a precipitate of 2,4,6-tribromophenol. byjus.com

Nitration: Reaction with dilute nitric acid at low temperatures typically yields a mixture of ortho- and para-nitrophenols. byjus.com Using concentrated nitric acid leads to the formation of 2,4,6-trinitrophenol (picric acid). byjus.com

Hydroxylation: While direct hydroxylation of aromatic rings is challenging in the lab, it is a common biological transformation. uomustansiriyah.edu.iqlecturio.comlibretexts.org Enzymatic systems, such as p-hydroxyphenylacetate 3-hydroxylase, can catalyze the ortho-hydroxylation of phenolic substrates. libretexts.orgresearchgate.netnih.gov

The directing effects of the substituents are summarized in the table below.

| Substituent | Position on Ring | Activating/Deactivating | Directing Effect |

| -OH | 1 | Activating | Ortho, Para |

| -CH₂COOAllyl | 3 | Deactivating | Meta |

Table 1: Directing effects of substituents on the aromatic ring of this compound.

Derivatization to Ethers and Esters

The phenolic hydroxyl group can be readily converted into ethers and esters. researchgate.netlibretexts.orgnih.gov This derivatization is often performed to modify the chemical or physical properties of the parent molecule. researchgate.netnih.gov

Etherification: Phenolic ethers are typically synthesized via the Williamson ether synthesis, where the corresponding phenoxide reacts with an alkyl halide. The formation of the phenoxide is achieved by treating the phenol with a suitable base.

Esterification: Phenolic esters can be formed by reacting the phenol with an acyl chloride or an acid anhydride (B1165640) in the presence of a base like pyridine. Direct esterification with a carboxylic acid is also possible but often requires a catalyst and removal of water. Derivatization is a common technique used in analytical chemistry, for example, to make compounds more volatile for gas chromatography or to introduce a chromophore for UV detection in HPLC. libretexts.orggcms.cz

Redox Chemistry of the Hydroxyl-Substituted Aromatic Ring

The phenolic hydroxyl group in this compound imparts significant redox activity to the aromatic ring. This moiety can undergo oxidation through both enzymatic and chemical pathways. The electron-donating nature of the hydroxyl group activates the aromatic ring, making it susceptible to oxidative transformations.

In biological systems, enzymes known as hydroxylases can catalyze the oxidation of hydroxyphenylacetates. For instance, 3-hydroxyphenylacetate 6-hydroxylase , an FAD-dependent monooxygenase found in Flavobacterium species, hydroxylates its substrate to yield 2,5-dihydroxyphenylacetate . nih.govwikipedia.org This enzyme utilizes NADH or NADPH as an external electron donor. nih.gov Although the substrate in these studies is the free acid, the core reactivity of the phenolic ring is analogous. The enzyme exhibits high specificity, efficiently hydroxylating the position para to the existing hydroxyl group. nih.gov

Another relevant enzymatic system is p-hydroxyphenylacetate 3-hydroxylase , a two-component enzyme that hydroxylates 4-hydroxyphenylacetate to 3,4-dihydroxyphenylacetate . uniprot.orgnih.govnih.gov Studies on this class of enzymes reveal the formation of flavin-oxygen intermediates that are crucial for the hydroxylation process. nih.govnih.gov The catabolism of 3-hydroxyphenylacetate in organisms like Burkholderia xenovorans LB400 also proceeds via hydroxylation to form homogentisate (B1232598) (2,5-dihydroxyphenylacetate), which is then channeled into central metabolic pathways. plos.org

Chemically, the hydroxyl group can be oxidized to form the corresponding ketone or aldehyde under appropriate conditions, although this typically requires harsher reagents like chromium trioxide or potassium permanganate. The aromatic ring itself can also undergo oxidative coupling reactions.

Table 1: Enzymatic Hydroxylation of Hydroxyphenylacetate Derivatives

| Enzyme | Substrate | Product | Organism/System | Cofactor(s) | Reference(s) |

| 3-Hydroxyphenylacetate 6-hydroxylase | 3-Hydroxyphenylacetate | 2,5-Dihydroxyphenylacetate | Flavobacterium sp. | FAD, NAD(P)H | nih.govwikipedia.org |

| p-Hydroxyphenylacetate 3-hydroxylase | 4-Hydroxyphenylacetate | 3,4-Dihydroxyphenylacetate | Acinetobacter baumannii | FMN, NADH | uniprot.orgnih.gov |

| p-Hydroxyphenylacetate 3-hydroxylase | 4-Hydroxyphenylacetate | 3,4-Dihydroxyphenylacetate | Pseudomonas putida | FAD, NADH | nih.govnih.gov |

| MhaAB (3-HPA 6-hydroxylase) | 3-Hydroxyphenylacetate | Homogentisate | Burkholderia xenovorans LB400 | - | plos.org |

Transformations of the Carboxylic Acid Ester Functionality

The allyl ester group is a key functional handle in this compound, enabling a variety of synthetic modifications. These include cleavage of the ester bond through hydrolysis, exchange of the alcohol moiety via transesterification, and functionalization at the adjacent α-carbon.

Ester hydrolysis, or saponification, involves the cleavage of the ester bond to yield the parent carboxylic acid (3-hydroxyphenylacetic acid ) and allyl alcohol. This reaction is typically carried out under basic conditions, for example, using an aqueous solution of a strong base like lithium hydroxide (B78521) or sodium hydroxide. umn.edu

Transesterification is the process of exchanging the allyl group of the ester with another alcohol. This equilibrium-driven reaction can be catalyzed by either acid or base. masterorganicchemistry.com For instance, reacting this compound with an excess of ethanol in the presence of an acid catalyst (e.g., HCl) or a base catalyst (e.g., sodium ethoxide) would yield ethyl 3-hydroxyphenylacetate . masterorganicchemistry.compearson.com

Recent research has highlighted efficient catalytic systems for transesterification under mild conditions. A combination of potassium phosphate (B84403) (K₃PO₄) and a phase-transfer catalyst like benzyltriethylammonium chloride has been shown to effectively catalyze the transesterification of a wide array of esters with primary and secondary alcohols, affording good to excellent yields. researchgate.net This method's efficiency is attributed to the basicity and catalytic properties of the phosphate salt. researchgate.net

Table 2: Conditions for Transesterification Reactions

| Catalyst System | Nucleophile (Alcohol) | Substrate Type | Conditions | Outcome | Reference(s) |

| Acid (e.g., HCl, H₂SO₄) | Primary or Secondary Alcohols | General Esters | Excess alcohol (as solvent), heat | Exchange of alkoxy group | masterorganicchemistry.compearson.com |

| Base (e.g., NaOR) | Primary or Secondary Alcohols | General Esters | Alcohol as solvent | Exchange of alkoxy group via addition-elimination | masterorganicchemistry.com |

| K₃PO₄ / Benzyltriethylammonium Chloride | Primary or Secondary Alcohols | Aliphatic & Aromatic Esters | Toluene, reflux | Good to excellent yields under mild basic conditions | researchgate.net |

The α-carbon of the acetate group in this compound is activated by the adjacent carbonyl group, making the α-protons acidic (pKa ~25 for a typical ester). umn.edu These protons can be removed by a strong base to form a nucleophilic enolate anion. msu.edu This enolate is a key intermediate for forming new carbon-carbon bonds.

Enolate Formation and Alkylation: Strong, non-nucleophilic bases such as lithium diisopropylamide (LDA) or sodium amide (NaNH₂) are commonly used to generate the enolate of phenylacetate esters quantitatively. umn.eduacs.org Once formed, the enolate can react with various electrophiles in an Sₙ2 reaction. umn.edu Alkylation with alkyl halides (e.g., methyl iodide, benzyl bromide) introduces a substituent at the α-position. umn.eduacs.orgnih.gov The choice of base and reaction conditions can be crucial for achieving high yields. For example, sodium amide in liquid ammonia (B1221849) has been used effectively for the alkylation of ethyl phenylacetate. acs.org More recently, photocatalyzed methods using cesium carbonate (Cs₂CO₃) as a base have been developed to generate an α-radical from the ester enolate for addition to activated alkenes. nih.gov

Condensation Reactions: The enolate of this compound can also participate in condensation reactions. The Claisen condensation, a reaction between two ester molecules, involves the enolate of one ester attacking the carbonyl group of another. vaia.comvaia.com The self-condensation of ethyl phenylacetate in the presence of sodium ethoxide yields ethyl 3-oxo-2,4-diphenylbutanoate. vaia.com Similarly, this compound could undergo self-condensation or a crossed Claisen condensation with another ester. Titanium enolates, generated by treating phenylacetic acid esters with TiCl₄ and a base, can undergo stereoselective homocoupling reactions to form 2,3-diphenylsuccinic acid derivatives. acs.org

Table 3: Representative α-Alkylation Reactions of Phenylacetate Esters

| Ester | Base / Conditions | Electrophile | Product | Yield | Reference(s) |

| Methyl phenylacetate | LDA, THF, -78 °C | Methyl iodide | Methyl (±)-2-phenylpropanoate | - | umn.edu |

| Ethyl phenylacetate | NaNH₂, liq. NH₃ | n-Butyl bromide | Ethyl 2-phenylhexanoate | 76% | acs.org |

| Ethyl phenylacetate | NaNH₂, liq. NH₃ | Benzyl chloride | Ethyl 2,3-diphenylpropanoate | 80% | acs.org |

| Phenylacetic acid | n-BuLi, (R)-amine, THF, 0 °C to -78 °C | Allyl bromide | (S)-2-Phenyl-4-pentenoic acid | 83% | nih.gov |

| Ethyl 2-phenylacetate | Cs₂CO₃, photocatalyst, blue LED | Styrene | Ethyl 2,4-diphenylbutanoate | 85% | nih.gov |

Enzymatic Studies and Biotransformation Pathways of Hydroxyphenylacetates

Hydroxylation Enzymes and Their Catalytic Mechanisms

The biological hydroxylation of aromatic compounds, particularly hydroxyphenylacetates, is predominantly carried out by a class of enzymes known as flavin-dependent monooxygenases. nih.govnih.gov These enzymes are crucial for the catabolism of aromatic compounds in microorganisms and have garnered significant interest for their potential in biocatalytic applications. mdpi.com They are broadly classified into single-component and two-component systems, both of which utilize a flavin cofactor to activate molecular oxygen for the insertion of a hydroxyl group into an aromatic ring. nih.govnih.gov

The p-Hydroxyphenylacetate 3-Hydroxylase (4HPA3H) is a well-characterized two-component flavin-dependent monooxygenase. nih.gov This enzymatic system is responsible for the ortho-hydroxylation of p-hydroxyphenylacetate (4-HPA) to produce 3,4-dihydroxyphenylacetate (3,4-DHPA), a key initial step in the degradation pathway of 4-HPA in many bacteria. wikipedia.org The system comprises two distinct proteins: a reductase component and an oxygenase component. mdpi.com

Reductase Component (C1 or HpaC): This smaller protein is an NAD(P)H-dependent flavin oxidoreductase. mdpi.com It catalyzes the reduction of a flavin cofactor, either flavin mononucleotide (FMN) or flavin adenine (B156593) dinucleotide (FAD), using NADH as a hydride donor. acs.orgnih.gov The resulting reduced flavin (FMNH⁻ or FADH⁻) is then released. nih.gov

Oxygenase Component (C2 or HpaB): The larger oxygenase component binds the reduced flavin provided by the reductase. nih.gov It then catalyzes the hydroxylation of the aromatic substrate by reacting the reduced flavin with molecular oxygen. nih.gov

| Feature | Acinetobacter baumannii System | Pseudomonas System (e.g., P. aeruginosa) |

|---|---|---|

| Reductase Component | C1 | HpaC |

| Oxygenase Component | C2 | HpaA/HpaB |

| Preferred Flavin Cofactor | FMN | FAD or FMN (FADH⁻ is more efficient) nih.gov |

| Effector Molecule | 4-HPA stimulates reductase activity nih.gov | Reductase activity is independent of 4-HPA nih.gov |

| Reduced Flavin Transfer | Free diffusion nih.gov | Facilitated by protein-protein interactions, though not required nih.gov |

Flavin-dependent monooxygenases catalyze the insertion of one atom from molecular oxygen into the aromatic substrate, while the other oxygen atom is reduced to water. mdpi.com The catalytic cycle hinges on the redox properties of the flavin cofactor.

The generally accepted mechanism for the oxygenase component is as follows:

Binding of Reduced Flavin: The oxygenase binds the reduced flavin (FMNH⁻ or FADH⁻) supplied by the reductase. mdpi.com

Reaction with Oxygen: The enzyme-bound reduced flavin rapidly reacts with O₂ to form a key reactive intermediate, a C4a-hydroperoxyflavin. nih.govnih.gov This species is the primary oxidizing agent in the reaction.

Substrate Binding and Hydroxylation: The aromatic substrate, such as 4-HPA, binds to the enzyme. The substrate is often deprotonated to its phenolate (B1203915) form, which enhances its nucleophilicity. rug.nl This activated substrate then attacks the electrophilic distal oxygen of the C4a-hydroperoxyflavin intermediate, leading to the formation of a hydroxylated product and a C4a-hydroxyflavin intermediate. mdpi.comnih.gov

Dehydration and Release: The C4a-hydroxyflavin intermediate eliminates a molecule of water to regenerate the oxidized flavin (FMN or FAD). nih.gov

Product Release: Finally, the hydroxylated product and the oxidized flavin are released from the enzyme, allowing the cycle to begin anew. nih.gov

This process is remarkably efficient, channeling the reactivity of the flavin-peroxide intermediate towards substrate hydroxylation while minimizing the wasteful production of hydrogen peroxide. nih.gov

To prevent the futile consumption of NADH and the production of toxic hydrogen peroxide, the activity of two-component hydroxylase systems is often tightly regulated. The 4HPA3H system from Acinetobacter baumannii provides a clear model of allosteric control. nih.gov

The reductase component (C1) possesses two distinct domains: an N-terminal flavin reductase domain and a C-terminal regulatory domain. nih.gov The C-terminal domain is structurally similar to the MarR family of transcriptional repressors and functions as an autoinhibitory domain. nih.gov In the absence of an effector molecule, this domain sterically hinders the enzyme's activity.

While aromatic hydroxylation involves the functionalization of a C(sp²)-H bond, the hydroxylation of C(sp³)-H bonds is a more challenging chemical transformation due to the higher bond dissociation energy of aliphatic C-H bonds compared to aromatic ones. acs.org Nature has evolved a diverse array of enzymes, including monooxygenases, to catalyze this difficult reaction. researchgate.net

The mechanism for C(sp³)-H hydroxylation differs significantly from that of aromatic hydroxylation. Instead of an electrophilic aromatic substitution, it typically proceeds via a radical-based mechanism often described as a "rebound" mechanism, particularly for heme-containing enzymes like Cytochrome P450s. nih.gov In this process, a highly reactive metal-oxo species abstracts a hydrogen atom from the C-H bond, creating a transient carbon radical and a metal-hydroxyl intermediate. This is followed by the rapid "rebound" of the hydroxyl group to the carbon radical, forming the alcohol product.

Flavin-dependent enzymes can also perform C(sp³)-H hydroxylation, although they are more commonly associated with aromatic hydroxylation and heteroatom oxygenation. mdpi.comacs.org The versatility of these biocatalysts allows them to be engineered for novel reactivities, expanding their utility in synthetic organic chemistry. researchgate.net

| Feature | Aromatic C(sp²)-H Hydroxylation | Aliphatic C(sp³)-H Hydroxylation |

|---|---|---|

| Typical Mechanism | Electrophilic Aromatic Substitution rug.nl | Hydrogen Atom Abstraction (Radical Rebound) nih.gov |

| Key Oxidizing Intermediate | C4a-hydroperoxyflavin (in flavoenzymes) nih.gov | High-valent metal-oxo species (e.g., in P450s) |

| Substrate Activation | Deprotonation to phenolate enhances nucleophilicity rug.nl | Direct C-H bond activation |

| Energetic Barrier | Lower; proceeds via NIH shift mechanism acs.org | Higher; requires breaking a stronger C-H bond acs.org |

Microbial Metabolism and Catabolism of Hydroxyphenylacetic Acid Isomers

Microorganisms in diverse environments have evolved sophisticated catabolic pathways to utilize aromatic compounds like hydroxyphenylacetic acid isomers as sources of carbon and energy. These pathways typically involve a series of enzymatic reactions that funnel a variety of aromatic substrates into a few central intermediate pathways, which then lead to the tricarboxylic acid (TCA) cycle.

The bacterium Burkholderia xenovorans LB400 demonstrates remarkable metabolic plasticity in its degradation of 3-hydroxyphenylacetate (B1240281) (3-HPA) and 4-hydroxyphenylacetate (B1229458) (4-HPA). plos.org This organism can utilize both isomers as its sole carbon and energy source. Research has shown that the catabolism of these isomers in B. xenovorans converges on two primary central pathways: the homogentisate (B1232598) pathway and the homoprotocatechuate pathway. plos.org

Homogentisate (HMG) Pathway: This pathway involves the cleavage of the aromatic ring of homogentisate.

Homoprotocatechuate (HPC) Pathway: This pathway proceeds via the ring cleavage of homoprotocatechuate.

Interestingly, when B. xenovorans LB400 is grown on either 3-HPA or 4-HPA, it induces genes for both the homogentisate and homoprotocatechuate central pathways. plos.org Resting cell assays confirmed that cells grown on either isomer were capable of degrading both homogentisate and homoprotocatechuate. This metabolic strategy, employing both ortho- and meta-cleavage pathways, highlights the adaptability of environmental microorganisms in processing diverse aromatic substrates. plos.org In other organisms, such as Burkholderia cenocepacia, 3-HPA has been shown to induce the phenylacetic acid degradation pathway, while 4-HPA does not. nih.gov

Table of Mentioned Compounds

| Compound Name | Abbreviation |

|---|---|

| Allyl 3-hydroxyphenylacetate | - |

| 3,4-dihydroxyphenylacetate | 3,4-DHPA |

| 3-hydroxyphenylacetate | 3-HPA |

| 4-hydroxyphenylacetate | 4-HPA |

| Flavin adenine dinucleotide | FAD |

| Flavin mononucleotide | FMN |

| Homogentisate | HMG |

| Homoprotocatechuate | HPC |

| Hydrogen peroxide | H₂O₂ |

| Nicotinamide adenine dinucleotide | NADH |

Peripheral and Central Catabolic Routes (e.g., Homogentisate and Homoprotocatechuate Pathways)

The breakdown of hydroxyphenylacetates, such as 3-hydroxyphenylacetate (3-HPA), in various microorganisms occurs through well-defined peripheral and central catabolic pathways. These pathways facilitate the conversion of the aromatic ring into intermediates that can enter central metabolism. Two of the most significant central pathways involved in the degradation of 3-HPA are the homogentisate and homoprotocatechuate pathways.

The homogentisate pathway is a key catabolic route for aromatic compounds. In organisms like Pseudomonas putida, 3-HPA is initially hydroxylated to form 2,5-dihydroxyphenylacetate, also known as homogentisate. This conversion is a critical step in funneling 3-HPA into this central pathway. Subsequently, the aromatic ring of homogentisate is cleaved by the enzyme homogentisate 1,2-dioxygenase. This ring-opening step leads to the formation of maleylacetoacetate, which is then isomerized to fumarylacetoacetate and ultimately hydrolyzed to fumarate (B1241708) and acetoacetate, compounds that can be utilized in the Krebs cycle.

The homoprotocatechuate pathway represents an alternative catabolic route. In this pathway, 3-HPA can be hydroxylated at a different position to form 3,4-dihydroxyphenylacetate, also known as homoprotocatechuate. The aromatic ring of homoprotocatechuate then undergoes meta-cleavage, a reaction catalyzed by homoprotocatechuate 2,3-dioxygenase. This results in the formation of 5-carboxymethyl-2-hydroxymuconic semialdehyde, which is further processed through a series of enzymatic reactions to yield pyruvate (B1213749) and succinate, intermediates of central metabolism.

Some metabolically versatile bacteria, such as Burkholderia xenovorans LB400, have been shown to utilize both the homogentisate and homoprotocatechuate pathways for the degradation of 3-HPA. db-thueringen.de This metabolic flexibility allows the organism to efficiently catabolize aromatic compounds under various environmental conditions. The expression of key enzymes in both pathways, including homogentisate 1,2-dioxygenase and homoprotocatechuate 2,3-dioxygenase, is induced in the presence of 3-HPA, confirming the functional role of these routes in its degradation. rsc.org

Below is a table summarizing the key enzymes and intermediates in these two pathways for the catabolism of 3-hydroxyphenylacetate.

| Pathway | Key Intermediate | Key Enzyme | End Products |

| Homogentisate Pathway | Homogentisate (2,5-dihydroxyphenylacetate) | Homogentisate 1,2-dioxygenase | Fumarate and Acetoacetate |

| Homoprotocatechuate Pathway | Homoprotocatechuate (3,4-dihydroxyphenylacetate) | Homoprotocatechuate 2,3-dioxygenase | Pyruvate and Succinate |

Role of Gut Microbiota in Metabolite Formation from Dietary Precursors

The human gut microbiota plays a crucial role in the metabolism of dietary compounds that are not absorbed in the upper gastrointestinal tract. A significant portion of dietary polyphenols and flavonoids, which are abundant in plant-based foods, reach the colon where they are transformed by the gut microbiome into a variety of smaller, more bioavailable metabolites. 3-Hydroxyphenylacetic acid is a prominent metabolite that arises from the microbial degradation of these dietary precursors.

Dietary polyphenols, such as quercetin (B1663063), catechins found in tea, and proanthocyanidins (B150500) from fruits and wine, undergo extensive biotransformation by colonic bacteria. These complex molecules are broken down through various enzymatic reactions, including hydrolysis of glycosidic bonds, C-ring fission, and dehydroxylation, leading to the formation of simpler phenolic acids like 3-HPA. For instance, the ingestion of quercetin rutinosides has been directly linked to the production of 3-HPA by the gut microbiota. db-thueringen.de Similarly, chlorogenic acid, found in coffee and various fruits, is also a significant dietary precursor for 3-HPA. db-thueringen.de

The formation of 3-HPA from these dietary precursors highlights the symbiotic relationship between the host and the gut microbiome. While the human body has limited capacity to metabolize complex polyphenols, the gut microbiota possesses a vast array of enzymes capable of carrying out these transformations. The resulting metabolites, including 3-HPA, can then be absorbed into the bloodstream and exert systemic effects. The levels of 3-HPA in urine can, therefore, serve as an indicator of the composition and metabolic activity of an individual's gut microbiota, as well as their dietary intake of flavonoid-rich foods.

Association with Specific Bacterial Genera (e.g., Clostridium, Klebsiella)

Specific genera of gut bacteria have been identified as key players in the metabolism of dietary precursors to form 3-hydroxyphenylacetic acid. Among these, species belonging to the genus Clostridium are particularly noteworthy. Several studies have demonstrated a strong association between the presence of Clostridium species in the gut and elevated levels of 3-HPA. db-thueringen.de This suggests that these bacteria possess the necessary enzymatic machinery to carry out the complex biotransformation of dietary flavonoids into this specific phenolic acid. In some clinical contexts, high urinary levels of 3-HPA are considered a potential biomarker for the overgrowth of certain Clostridium species in the gut.

The table below lists some of the bacterial genera associated with the metabolism of 3-hydroxyphenylacetate.

| Bacterial Genus | Role in 3-HPA Metabolism |

| Clostridium | Formation of 3-HPA from dietary polyphenols and flavonoids. |

| Klebsiella | Catabolism of 3-HPA via the homoprotocatechuate pathway. |

Enzymatic Hydrolysis and Modulatory Effects

Arylsulfatase Activity on Sulfated Metabolites

Arylsulfatases are a class of enzymes that catalyze the hydrolysis of sulfate (B86663) esters, cleaving a sulfate group from an aromatic ring. This enzymatic activity is crucial in various biological processes, including the metabolism of sulfated xenobiotics and endogenous compounds. In the context of hydroxyphenylacetates, which can undergo sulfation as part of phase II metabolism in the body, arylsulfatases can play a role in reversing this modification.

β-Glucuronidase Inhibition by Phenylacetic Acid Derivatives (in vitro studies)

β-Glucuronidase is an enzyme that catalyzes the hydrolysis of β-D-glucuronic acid residues from the non-reducing end of glucuronides. This process is significant in the metabolism and disposition of many drugs and endogenous compounds that are excreted as glucuronide conjugates. Inhibition of β-glucuronidase activity is an area of therapeutic interest, as it can prevent the reactivation of certain toxic or carcinogenic compounds in the gut.

While there is extensive research on β-glucuronidase inhibitors, specific in vitro studies focusing on the inhibitory effects of phenylacetic acid derivatives are limited in the readily available scientific literature. However, the general structural features of known β-glucuronidase inhibitors can provide some indication of the potential for phenylacetic acid derivatives to exhibit such activity. Many known inhibitors are natural products like flavonoids and terpenoids, as well as synthetic compounds. nih.gov For instance, D-saccharic acid 1,4-lactone is a well-known inhibitor of β-glucuronidase. researchgate.netresearchgate.net

A study on the synthesis and degradation of 1-β-O-acyl glucosides of phenylacetic acid and its derivatives provides some related information. nih.govrsc.org Although this study focuses on glucosides rather than glucuronides and their chemical stability rather than enzymatic inhibition, it highlights the reactivity of acyl conjugates of phenylacetic acids. Further research is needed to specifically evaluate the potential of various phenylacetic acid derivatives, including this compound, as inhibitors of β-glucuronidase.

Influence of Reaction Media on Enzymatic Activity (e.g., Ionic Liquids and Allyl-Containing Components)

The medium in which an enzymatic reaction takes place can have a profound impact on the enzyme's activity, stability, and selectivity. Non-conventional media, such as ionic liquids, have been explored as alternatives to traditional aqueous or organic solvents for various biocatalytic applications.

Ionic liquids are organic salts that are liquid at low temperatures. Their unique properties, such as low vapor pressure, high thermal stability, and tunable solvent characteristics, make them attractive for enzymatic reactions. For enzymes like lipases, which are often used for the synthesis and hydrolysis of esters, the choice of ionic liquid can significantly influence their performance. The activity and stability of a lipase (B570770) in an ionic liquid are dependent on the nature of both the cation and the anion of the ionic liquid. rsc.orgnih.gov For instance, the hydrophobicity and hydrogen bond basicity of the ionic liquid can affect the enzyme's conformation and, consequently, its catalytic efficiency. rsc.org In the context of this compound, an ester, its enzymatic hydrolysis or synthesis could potentially be carried out in an ionic liquid medium to enhance reaction rates or improve enzyme stability. The solubility of both the substrate and the enzyme in the ionic liquid would be a critical factor. mdpi.comresearchgate.net

The presence of allyl-containing components in the reaction medium can also influence enzymatic activity. The allyl group is a reactive functional group. Depending on the specific enzyme and reaction conditions, allyl-containing compounds can act as substrates, inhibitors, or modulators of enzyme activity. For example, some enzymes can catalyze reactions at the allylic position, such as oxidation. frontiersin.org In the case of hydrolysis of this compound, the allyl group is part of the ester. The enzymatic cleavage of this ester bond would release allyl alcohol. The reactivity of allyl alcohol and its potential to be metabolized into reactive aldehydes like acrolein could, in turn, affect the stability and activity of the enzyme, particularly in a cellular context where further metabolism can occur. nih.gov

Structure Activity Relationship Sar Studies of Allyl 3 Hydroxyphenylacetate and Its Derivatives

Impact of Aromatic Ring Substitutions on Bioactivity Profiles

The phenyl ring of Allyl 3-hydroxyphenylacetate (B1240281) is a prime target for structural modification to modulate its biological properties. The position, number, and nature of substituents on this ring can dramatically alter the compound's electronic and steric properties, thereby influencing its interaction with biological targets.

Significance of Phenolic Hydroxyl Group Position and Number (e.g., Monophenol, Catechol Moieties)

The phenolic hydroxyl (-OH) group is a critical determinant of the bioactivity of hydroxyphenylacetate derivatives, particularly their antioxidant potential. pjmhsonline.comresearchgate.net The number and relative positions of these groups on the aromatic ring significantly impact their ability to scavenge free radicals.

Research on various phenolic compounds has established several key principles:

Number of Hydroxyl Groups: An increase in the number of phenolic hydroxyl groups generally leads to enhanced antioxidant activity. nih.gov For instance, studies on derivatives of 3,4,5-trihydroxyphenylacetic acid demonstrated that the number of hydroxyl groups had a notable effect on the inhibition of lipid peroxidation. nih.gov Compounds with multiple hydroxyl groups, such as those with catechol (ortho-dihydroxy) or pyrogallol (1,2,3-trihydroxy) moieties, are often more potent radical scavengers than simple monophenols. hilarispublisher.commdpi.com

Position of Hydroxyl Groups: The arrangement of hydroxyl groups on the aromatic ring is as important as their quantity. Ortho-dihydroxy configurations (catechols) are particularly effective because they can form stable phenoxy radicals through resonance and intramolecular hydrogen bonding. hilarispublisher.comresearchgate.net This stabilization facilitates the donation of a hydrogen atom to a free radical. hilarispublisher.com When hydroxyl groups are positioned at the C-3' and C-4' positions in the B-ring of flavonoids, a related class of phenolic compounds, the antioxidant activity is markedly improved. nih.govresearchgate.net In contrast, non-substituted hydroxybenzaldehydes have shown negligible antioxidant activity in some assays. researchgate.net

The following table summarizes the general relationship between hydroxyl substitution and antioxidant activity based on studies of various phenolic compounds.

| Substitution Pattern | General Impact on Antioxidant Activity | Rationale |

| Monophenol | Moderate | Serves as a basic hydrogen donor. |

| Catechol (o-dihydroxy) | High | Enhanced stability of the resulting phenoxy radical via resonance and intramolecular hydrogen bonding. hilarispublisher.com |

| Resorcinol (m-dihydroxy) | Lower than Catechol | Less effective radical stabilization compared to the ortho arrangement. researchgate.net |

| Hydroquinone (p-dihydroxy) | Variable | Can be effective, but generally less so than the ortho configuration in radical scavenging. hilarispublisher.com |

| Pyrogallol (1,2,3-trihydroxy) | Very High | Increased number of hydrogen-donating groups enhances overall capacity. nih.gov |

Influence of Other Substituents (e.g., Methoxy, Halogen) on Activity

Besides the foundational hydroxyl groups, the introduction of other substituents onto the aromatic ring can fine-tune the bioactivity of hydroxyphenylacetate derivatives.

Halogen Groups (-F, -Cl, -Br, -I): Halogenation can also modulate biological activity, often by altering the compound's lipophilicity and electronic character. In structure-affinity relationship studies of 1-phenyl-3-benzazepine derivatives, which share a substituted phenyl feature, the presence of a chlorine or bromine atom at the 7-position resulted in higher affinity for the D1 dopamine receptor compared to the unsubstituted analogue. nih.gov Similarly, the chlorination or bromination of thymol, a phenolic monoterpene, has been shown to enhance its antimicrobial activity significantly. nih.gov

Role of the Allylic and Ester Moieties in Molecular Recognition

The non-aromatic portion of Allyl 3-hydroxyphenylacetate, comprising the allyl group and the ester linkage, plays a pivotal role in how the molecule is recognized by and interacts with biological systems, including enzymes and receptors.

Effects of N-Allyl Substitution on Receptor Ligand Interactions (e.g., κ-Opioid Receptor)

While this compound itself is an ester, insights into the role of the allyl group can be drawn from SAR studies of structurally related compounds where an allyl group is attached to a nitrogen atom (N-allyl). Such studies are particularly common in the development of ligands for opioid receptors.

The κ-opioid receptor (KOR) is a key target in pain and mood regulation. nih.gov The nature of the substituent on the nitrogen atom of many opioid ligands is a critical determinant of their affinity and selectivity. In research on (+)-(3R,4R)-dimethyl-4-(3-hydroxyphenyl)piperidine, a core structure with a 3-hydroxyphenyl moiety similar to our compound of interest, the N-substituent was found to be crucial for differentiating between μ- and κ-opioid receptor activity. nih.gov The addition of specific N-substituents could shift a compound from being a μ-selective ligand to a κ-selective one by altering how it fits into the receptor's binding pocket. nih.gov

In a different context, studies on D1 dopamine receptor antagonists showed that a 3-allyl substituent, when compared to a 3-methyl group or an unsubstituted amine, had a distinct effect on receptor affinity. The observed order of affinity was methyl > allyl > hydrogen, indicating that while the allyl group was less favorable than a methyl group in this specific interaction, it was superior to having no substitution. nih.gov However, more voluminous substituents like allyl can sometimes introduce detrimental interactions that reduce activity, as seen in certain anti-HIV compounds. nih.gov

Modifications of the Allyl Chain and Ester Linkage on Biological Responses

Modifying the allyl chain or replacing the ester linkage can profoundly impact a molecule's metabolic stability, lipophilicity, and biological response.

Allyl Chain Modifications: Subtle changes to the allyl group, such as shifting the position of the double bond from the terminal position (allyl) to an internal position (propenyl), can have major consequences for a compound's metabolism and potential toxicity. wur.nl

Ester Linkage Modifications: The ester linkage is susceptible to hydrolysis by esterase enzymes in the body. Replacing it with a more stable linkage, such as an amide, is a common strategy in medicinal chemistry. A study on amide derivatives of 3,4,5-trihydroxyphenylacetic acid found that the biological activity was dependent on the length of the N-arylalkyl group of the amide, demonstrating the importance of this linkage and its substituents for antioxidant effects. nih.gov Furthermore, comparing hydroxycinnamic acids to their long-chain ester derivatives revealed that the free acids (without the ester modification) had higher free radical scavenging activity in aqueous environments, suggesting that the ester moiety can hinder this specific biological response. nih.gov

Correlation between Structural Features and Antioxidant Potential (in vitro assays)

The antioxidant potential of this compound derivatives is a direct consequence of their structural features, a correlation that has been extensively mapped using various in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. nih.govhilarispublisher.com

The primary structural determinant for antioxidant activity in phenolic compounds is the phenolic hydroxyl group. researchgate.net Its ability to donate a hydrogen atom to a free radical is paramount. hilarispublisher.com SAR studies consistently show that both the number and position of hydroxyl groups dictate the potency of this effect. nih.govresearchgate.netresearchgate.net

The table below outlines key structural features and their observed correlation with in vitro antioxidant activity from studies on various phenolic compounds.

| Structural Feature | Correlation with In Vitro Antioxidant Activity | Assay Evidence |

| Increased number of -OH groups | Positive correlation; generally increases scavenging capacity. | DPPH, ABTS, Lipid Peroxidation assays show higher activity for polyhydroxy derivatives compared to monohydroxy ones. nih.govhilarispublisher.com |

| Ortho-dihydroxy (catechol) moiety | Strong positive correlation; highly effective scavenger. | Compounds with this feature consistently show high activity in DPPH and ABTS assays due to phenoxy radical stabilization. hilarispublisher.com |

| Esterification of carboxylic acid | Negative correlation; ester derivatives are often less active than the parent acid. | C10-esters of hydroxycinnamic acids showed lower scavenger activity toward superoxide and H₂O₂ than the free acids. nih.gov |

| Glycosylation of hydroxyl group | Negative correlation; blocks a key hydrogen-donating site. | Glycosylation at the 3-position of flavonols consistently decreased antioxidant capacity in DPPH and ABTS assays. mdpi.com |

| Lipophilic groups on coumarin skeleton | Activity is assay-dependent; decreased activity in DPPH/ABTS but enhanced in lipid peroxidation assays. | Alkylation of polyhydroxycoumarins showed varied results depending on the assay environment. hilarispublisher.com |

SAR in the Context of Enzyme Inhibition and Activation (e.g., α-Glucosidase, Aldehyde Dehydrogenase)

The structure-activity relationship (SAR) of this compound and its derivatives is a critical area of study to understand how modifications to its chemical structure influence its interaction with key enzymes such as α-glucosidase and aldehyde dehydrogenase. While direct and extensive research on this compound itself is limited, SAR principles can be inferred from studies on structurally related compounds, including various phenylacetic acid derivatives and other substituted aromatic molecules.

α-Glucosidase Inhibition

α-Glucosidase is a key enzyme in carbohydrate metabolism, and its inhibition is a therapeutic target for managing type 2 diabetes. The inhibitory activity of phenolic and polyphenolic compounds against α-glucosidase is well-documented, and the structural features of these molecules play a crucial role in their efficacy.

Key Structural Features Influencing Inhibition:

Hydroxyl Group (-OH): The presence and position of hydroxyl groups on the phenyl ring are paramount for α-glucosidase inhibitory activity. Studies on various flavonoids and phenolic acids have consistently shown that hydroxyl groups can form hydrogen bonds with the amino acid residues in the active site of the enzyme, contributing to a more stable enzyme-inhibitor complex. For instance, in flavonoids, the 5,6,7-trihydroxyflavone structure is considered crucial for potent inhibitory activity nih.gov. The inhibitory activity of hydroxyl-functionalized 2-arylbenzo[b]furans has also been demonstrated to be significant nih.gov.

Allyl Group (-CH₂CH=CH₂): While specific data on the allyl group of this compound is not available, studies on other molecules containing allyl moieties suggest it can influence binding. In a study on xanthone derivatives, the presence of an allyl group at the C-1 position resulted in a greater inhibitory effect on α-glucosidase compared to its analogs mdpi.com. This suggests that the lipophilicity and spatial arrangement of the allyl group may contribute to interactions within the enzyme's active site.

Substituents on the Phenyl Ring: The nature and position of other substituents on the phenyl ring significantly modulate the inhibitory potency.

Electron-withdrawing groups: Halogens (e.g., -Cl, -Br) and nitro groups (-NO₂) can also influence activity. For instance, in a series of triazole derivatives, a 4-bromo substituent resulted in a compound that was significantly more active than the standard drug, acarbose nih.gov.

Inferred SAR for this compound and its Derivatives:

Based on the available literature for related compounds, a hypothetical SAR for this compound derivatives as α-glucosidase inhibitors can be proposed. The inhibitory activity would likely be influenced by modifications at several positions.

| Structural Moiety | Modification | Predicted Effect on α-Glucosidase Inhibition | Rationale based on Related Compounds |

| 3-Hydroxyl Group | Removal or replacement | Likely decrease in activity | The hydroxyl group is crucial for hydrogen bonding in the enzyme's active site. |

| Addition of more -OH groups | Potential increase in activity | Increased potential for hydrogen bonding. | |

| Allyl Group | Modification of chain length or saturation | Variable effect | Alteration of lipophilicity and steric interactions. |

| Replacement with other functional groups | Dependent on the group's properties | Introduction of groups capable of additional interactions could enhance activity. | |

| Phenyl Ring | Introduction of electron-donating or withdrawing groups | Dependent on the nature and position of the group | Can alter the electronic distribution and binding affinity of the molecule. |

Aldehyde Dehydrogenase (ALDH) Inhibition and Activation

Aldehyde dehydrogenases are a family of enzymes responsible for oxidizing aldehydes to carboxylic acids, playing a crucial role in detoxification and cellular metabolism. The interaction of phenolic compounds with ALDHs is complex and can involve both inhibition and activation.

Key Structural Features Influencing ALDH Activity:

Hydroxyphenylacetic Acid Moiety: Research has indicated that 3-hydroxyphenylacetic acid, the core structure of the target compound without the allyl group, can act as an enhancer of total ALDH activity. This suggests that the hydroxyphenylacetic acid scaffold is recognized by the enzyme or influences its expression.

Allylic/Benzyl (B1604629) Structures: While not directly related to ALDH, studies on allylic/benzyl alcohol dehydrogenases show that these enzymes can preferentially catalyze substrates with allyl and benzyl groups nih.gov. This indicates that the allyl group in this compound could be a key feature for interaction with dehydrogenase enzymes.

Inferred SAR for this compound and its Derivatives:

The effect of this compound and its derivatives on ALDH is not well-characterized. However, based on the known activity of 3-hydroxyphenylacetic acid, it is plausible that these compounds could act as modulators of ALDH activity.

| Structural Moiety | Modification | Predicted Effect on Aldehyde Dehydrogenase Activity | Rationale based on Related Compounds |

| 3-Hydroxyl Group | Removal or modification | Potential alteration of activity | The hydroxyl group is likely important for recognition and interaction with the enzyme. |

| Allyl Group | Modification or removal | Could significantly alter the interaction | The allyl group may confer specificity for certain dehydrogenase isozymes. |

| Phenyl Ring | Introduction of substituents | Unknown | The effect of further substitutions on the phenyl ring on ALDH activity has not been established for this class of compounds. |

Detailed Research Findings:

While specific data tables with IC₅₀ or Kᵢ values for a series of this compound derivatives are not available in the reviewed literature, the general principles derived from related compounds provide a framework for understanding their potential SAR. For α-glucosidase, the presence of the 3-hydroxyl group is anticipated to be a key contributor to inhibitory activity, likely through hydrogen bonding within the enzyme's active site. The allyl group may contribute to hydrophobic interactions. For aldehyde dehydrogenase, the 3-hydroxyphenylacetic acid core suggests a potential for enhancing enzyme activity, while the allyl group's role remains to be elucidated. Further empirical studies are necessary to establish a definitive SAR for this class of compounds.

Mechanistic Investigations of Biological Activities in Vitro Studies

Antioxidant Mechanisms and Radical Scavenging Activities

No specific in vitro studies investigating the direct free radical scavenging (DPPH, ABTS), oxygen radical absorbance capacity (ORAC), ferric-reducing antioxidant power (FRAP), or synergistic antioxidant interactions of Allyl 3-hydroxyphenylacetate (B1240281) could be identified in the available literature. While its parent compound, 3-hydroxyphenylacetic acid, is recognized as an antioxidant, specific mechanistic data from these assays are not detailed. targetmol.comhealthmatters.iohmdb.ca

Enzyme Modulation and Metabolic Pathway Regulation